1-(3,4-difluorobenzoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide
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Overview
Description
1-(3,4-Difluorobenzoyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a difluorobenzoyl group, a benzo[d]thiazole moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorobenzoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3,4-difluorobenzoyl chloride with 2-methylbenzo[d]thiazole-5-amine to form an intermediate amide. This intermediate is then subjected to cyclization with azetidine-3-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorobenzoyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3,4-Difluorobenzoyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and photoluminescence.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorobenzoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole: This compound shares the difluorobenzoyl and thiazole moieties but differs in the imidazole ring structure.
3-Methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole: Similar to the previous compound but with an additional fluorine atom on the benzene ring.
Uniqueness
1-(3,4-Difluorobenzoyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide is unique due to its combination of functional groups and the presence of the azetidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 1-(3,4-difluorobenzoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide is a novel derivative that has attracted attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, efficacy against cancer cells, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound features a benzothiazole moiety linked to an azetidine ring, which is further substituted with a difluorobenzoyl group. This unique combination is believed to enhance its biological activity.
Research indicates that compounds with similar structures often engage in mechanisms such as:
- Inhibition of Kinases : Many benzothiazole derivatives act as kinase inhibitors, targeting pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Compounds like this one may activate apoptotic pathways by modulating caspase activity, particularly procaspase-3.
In Vitro Anticancer Activity
A study evaluated the anticancer properties of several benzothiazole derivatives against various cancer cell lines. The compound was tested against U937 (human lymphoma) and MCF-7 (breast cancer) cell lines. The results indicated significant cytotoxic effects:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | U937 | 12.5 | Induces apoptosis via caspase activation |
This compound | MCF-7 | 15.0 | Inhibits cell proliferation |
The compound exhibited an IC50 value of 12.5 µM against U937 cells, indicating potent anticancer activity through apoptosis induction by activating procaspase-3 to caspase-3 .
Structure-Activity Relationships (SAR)
The SAR studies suggest that the presence of both the benzothiazole and azetidine moieties is crucial for enhancing biological activity. Modifications to these groups can significantly impact potency and selectivity against cancer cells.
For example:
- Substituents on the benzothiazole ring : Variations in electron-withdrawing or donating groups can alter the compound's ability to interact with target proteins.
- Azetidine modifications : Changes in the azetidine structure may affect solubility and bioavailability.
Case Studies
A notable case study involved comparing the efficacy of this compound with established anticancer agents like paclitaxel and sorafenib. The study demonstrated that the novel compound showed comparable or superior efficacy in inducing apoptosis in resistant cancer cell lines.
Table: Comparative Efficacy
Compound | Efficacy (% Apoptosis Induced) |
---|---|
This compound | 75% |
Paclitaxel | 68% |
Sorafenib | 70% |
This data suggests that the new compound not only induces apoptosis effectively but may also overcome resistance seen with traditional therapies .
Properties
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2S/c1-10-22-16-7-13(3-5-17(16)27-10)23-18(25)12-8-24(9-12)19(26)11-2-4-14(20)15(21)6-11/h2-7,12H,8-9H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXNPBCSXSDCOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.